N'-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE
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Overview
Description
N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a methoxyphenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the nitrophenyl intermediate: This involves the nitration of a suitable aromatic compound to introduce the nitro group.
Introduction of the bis(2-methylpropyl)amino group: This step involves the alkylation of the nitrophenyl intermediate with bis(2-methylpropyl)amine.
Formation of the methoxyphenyl intermediate: This involves the methoxylation of another aromatic compound.
Condensation reaction: The final step involves the condensation of the nitrophenyl and methoxyphenyl intermediates with acetohydrazide under suitable conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and methoxyphenyl groups may facilitate binding to these targets, while the acetohydrazide moiety may be involved in the inhibition or activation of enzymatic activity. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both nitrophenyl and methoxyphenyl groups, along with the acetohydrazide moiety, makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
IUPAC Name |
N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-(4-methoxyanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4/c1-17(2)15-28(16-18(3)4)23-11-8-21(29(31)32)12-19(23)13-26-27-24(30)14-25-20-6-9-22(33-5)10-7-20/h6-13,17-18,25H,14-16H2,1-5H3,(H,27,30)/b26-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMQJHJCYCNIRP-LGJNPRDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CNC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CNC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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